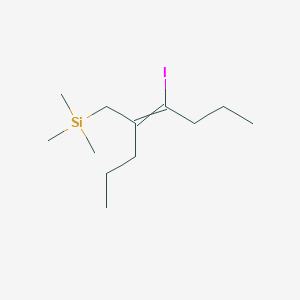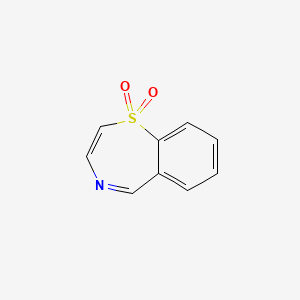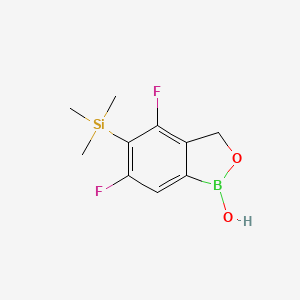
6-(2,5-dimethylphenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-dimethylphenyl)sulfanyl-7H-purine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a purine ring substituted with a 2,5-dimethylphenylsulfanyl group at the 6th position. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(2,5-Dimethylphenyl)sulfanyl-7H-purin erfolgt typischerweise durch die Reaktion von 6-Chlorpurin mit 2,5-Dimethylthiophenol unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt. Die verwendete Base kann Kaliumcarbonat (K2CO3) oder Natriumhydrid (NaH) sein. Die Reaktion verläuft über eine nukleophile Substitution, bei der das Thiophenol das Chloratom am Purinring verdrängt und so das gewünschte Produkt bildet.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-(2,5-Dimethylphenyl)sulfanyl-7H-purin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichmäßige Produktion zu gewährleisten. Reinigungsschritte wie Umkristallisation oder Chromatographie werden verwendet, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(2,5-Dimethylphenyl)sulfanyl-7H-purin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) reduziert werden, um den Purinring oder die Sulfanyl-Gruppe zu modifizieren.
Substitution: Der Purinring kann Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: H2O2, m-CPBA, Essigsäure als Lösungsmittel, Raumtemperatur bis leichte Erwärmung.
Reduktion: LiAlH4, Ether oder Tetrahydrofuran (THF) als Lösungsmittel, niedrige Temperaturen.
Substitution: Verschiedene Nukleophile oder Elektrofile, polare aprotische Lösungsmittel, Raumtemperatur bis Rückflussbedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Purinderivate.
Substitution: Verschiedene substituierte Purinderivate, abhängig vom verwendeten Nukleophil oder Elektrophil.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethylphenyl)sulfanyl-7H-purin hat in mehreren Bereichen der wissenschaftlichen Forschung Anwendungen gefunden:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(2,5-Dimethylphenyl)sulfanyl-7H-purin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert. Die genauen Pfade und Zielstrukturen hängen vom spezifischen biologischen Kontext und der Struktur der Verbindung ab.
Wirkmechanismus
The mechanism of action of 6-(2,5-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(2,5-Dimethylphenyl)sulfanyl-9H-purin: Ähnliche Struktur, aber mit einem anderen Substitutionsschema.
6-(2,5-Dimethylphenyl)sulfanyl-8H-purin: Ein weiteres Isomer mit einer anderen Position der Sulfanyl-Gruppe.
6-(2,5-Dimethylphenyl)sulfanyl-7H-Adenin: Ähnliches Purinderivat mit einer Adeninbase.
Einzigartigkeit
6-(2,5-Dimethylphenyl)sulfanyl-7H-purin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
CAS-Nummer |
646510-18-1 |
|---|---|
Molekularformel |
C13H12N4S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
6-(2,5-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI-Schlüssel |
VMDKIBNXFJICGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)
![2-Bromoazuleno[2,1-b]thiophene-7,9-dione](/img/structure/B12592778.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)

![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)



